Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)-
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Overview
Description
Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)-: is a natural diterpenoid compound. It is known for its yellow to yellow-green crystalline powder form and is soluble in organic solvents such as ethanol, ether, and chloroform, but only slightly soluble in water . This compound exhibits various pharmacological and biological activities, particularly its strong inhibitory effects on tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)- typically involves extraction from plants belonging to the genus Isodon, such as Isodon lophanthoides and Rabdosia rubescens . The extraction process includes crystallization, purification, and structural identification to obtain the pure compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the extraction from natural sources remains the primary method due to its natural abundance in specific plant species .
Chemical Reactions Analysis
Types of Reactions: Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)- is used as a reference compound for studying the chemical properties and reactions of diterpenoids .
Biology: In biological research, this compound is studied for its effects on cellular processes, including cell cycle regulation and apoptosis .
Medicine: Medically, it is investigated for its potential anti-tumor, anti-inflammatory, antioxidant, and antibacterial activities . Its ability to inhibit tumor cell proliferation and metastasis makes it a promising candidate for cancer therapy .
Industry: In the industrial sector, this compound’s biological activities are explored for developing new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)- involves interfering with the cell cycle and inhibiting tumor cell proliferation and metastasis . It targets specific molecular pathways and proteins involved in these processes, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Oridonin: Another diterpenoid with similar anti-tumor properties.
Rabdosin: Known for its anti-inflammatory and antibacterial activities.
Lasiokaurin: Shares structural similarities and biological activities
Uniqueness: Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)- is unique due to its specific combination of hydroxyl and epoxy groups, which contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
[(1S,2S,5S,8R,9S,10S,11R,15S)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3/t12-,13-,14-,15+,17?,18-,20+,21-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQLJZNVICMJRV-FGLNJEBRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3CC[C@H](C4O)C(=C)C5=O)O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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